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Biotin-PEG1-NH2

Streptavidin-Biotin Affinity PEGylation Binding Kinetics

Longer PEG linkers reduce streptavidin binding affinity by 10⁷-fold, compromising assay sensitivity and ADC/PROTAC conjugate performance. Biotin-PEG1-NH2 provides the minimal PEG1 spacer solution: • Retains femtomolar Kd (~10⁻¹⁵ M) - near-native biotin binding kinetics • Preserves full 4:1 biotin:avidin stoichiometry for maximum loading density • Enables closest-proximity ADC/PROTAC payload conjugation with minimal steric perturbation Supplied as ≥95% purity white solid; freely soluble in DMSO and organic solvents for seamless hydrophobic small-molecule biotinylation workflows.

Molecular Formula C14H26N4O3S
Molecular Weight 330.45 g/mol
Cat. No. B11825813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG1-NH2
Molecular FormulaC14H26N4O3S
Molecular Weight330.45 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCN)NC(=O)N2
InChIInChI=1S/C14H26N4O3S/c15-5-7-21-8-6-16-12(19)4-2-1-3-11-13-10(9-22-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13-/m0/s1
InChIKeyMJCKXPHJERSYIX-KUNJKIHDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide (Biotin-PEG1-Amine): A Short-Linker Biotinylation Reagent for High-Affinity Capture and ADC/PROTAC Linker Chemistry


N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide, commonly designated Biotin-PEG1-amine (CAS 811442-85-0), is a heterobifunctional bioconjugation reagent comprising a biotin moiety linked via a single polyethylene glycol (PEG1) unit to a terminal primary amine . The compound exhibits a molecular weight of 330.45 g/mol and a molecular formula of C14H26N4O3S, with the PEG1 spacer providing a flexible, hydrophilic linker that enhances aqueous solubility while preserving the high-affinity streptavidin/avidin binding characteristic of the biotin core . Its primary amine functionality enables covalent coupling to carboxyl groups, activated esters (e.g., NHS esters), and other electrophilic handles, establishing it as a foundational building block for antibody-drug conjugate (ADC) linker synthesis and biotinylation workflows where minimal spacer length is advantageous .

Minimal-spacer biotinylation – single PEG1 unit reduces steric perturbation for small-molecule and linker conjugation
Amine-reactive coupling – terminal primary amine enables conjugation to carboxyl groups, NHS esters, and electrophilic handles
ADC / PROTAC linker synthesis – serves as compact building block for biotin-tagged drug conjugates and targeted protein degradation constructs

N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide: Why In-Class Biotin-PEG-Amine Linkers Cannot Be Interchanged Without Performance Penalty


Biotin-PEG-amine reagents are not functionally interchangeable; the number of ethylene glycol units dictates spacer arm length, molecular flexibility, and, critically, the equilibrium binding constant to avidin/streptavidin [1]. Systematic studies demonstrate that increasing PEG molecular weight from 588 g/mol to 3400 g/mol and 5000 g/mol elevates the dissociation constant (Kd) from the femtomolar range (≈10⁻¹⁵ M) for unconjugated biotin to approximately 10⁻⁸ M for PEGylated derivatives, with stoichiometry shifting from 4:1 to 1:1 [2]. For applications requiring maximal streptavidin binding affinity with minimal steric perturbation—such as high-sensitivity detection, efficient immobilization, or precise ADC/PROTAC linker positioning—the shortest possible PEG linker (PEG1) retains near-native biotin binding kinetics while offering sufficient solubility enhancement. Substituting a longer PEG chain may inadvertently reduce capture efficiency, alter binding stoichiometry, and compromise assay sensitivity or conjugation reproducibility .

Binding affinity penalty
Longer PEG chains may shift avidin Kd from femtomolar to nanomolar range, reducing capture sensitivity
Stoichiometry shift
PEG molecular weight ≥5000 may reduce biotin:avidin ratio from 4:1 to 1:1, lowering loading capacity
Application mismatch
Plasmonic biosensor response may be linker-length dependent; PEG1 may not provide optimal response for tip-specific nanorod assays, requiring length selection validation

Quantitative Differentiation of N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide: Head-to-Head Binding Affinity, Steric Hindrance, and Solubility Comparisons vs. Longer PEG Analogs


Dissociation Constant (Kd) Retention: PEG1 Preserves Near-Native Avidin Binding Affinity vs. 10⁸-Fold Loss with Longer PEG

Systematic evaluation of PEGylated biotin derivatives demonstrates that the dissociation constant (Kd) for the avidin-biotin complex increases dramatically as PEG molecular weight rises. Unconjugated biotin exhibits a Kd of approximately 10⁻¹⁵ M. PEGylated biotins with PEG molecular weights of 588, 3400, and 5000 g/mol show Kd values that increase to approximately 10⁻⁸ M, representing a seven-order-of-magnitude reduction in binding affinity [1]. The target compound, Biotin-PEG1-amine (MW 330.45 g/mol), corresponds to the lowest PEG molecular weight class in this study, thereby preserving the highest possible avidin/streptavidin affinity among commercially relevant PEGylated biotin linkers.

Binding Affinity (Kd)
Class-level inference
Retains ~10-15 M Kd vs. ~10-8 M for longer PEG
Preserves highest binding affinity in tested PEGylated biotin set; supports capture sensitivity
Direct Kd data for PEG1-amine not reported; class-level comparison
Streptavidin-Biotin Affinity PEGylation Binding Kinetics

Binding Stoichiometry Preservation: PEG1 Maintains 4:1 Avidin Binding Ratio, Whereas 5000 g/mol PEG Reduces Stoichiometry to 1:1

The stoichiometry of PEGylated biotin binding to avidin tetramers is directly influenced by PEG chain length. For PEG molecular weights of 588 and 3400 g/mol, the binding stoichiometry remains 4:1 (four biotin-PEG molecules per avidin tetramer). However, at 5000 g/mol PEG, the stoichiometry decreases to 1:1, indicating that the extended PEG chain sterically blocks adjacent biotin-binding pockets on the avidin tetramer [1]. Biotin-PEG1-amine, possessing a minimal PEG1 spacer (single ethylene glycol unit), is expected to retain the full 4:1 stoichiometry characteristic of native biotin, maximizing the number of functional biotin moieties per avidin molecule.

Binding Stoichiometry
Class-level inference
Preserves 4:1 biotin:avidin ratio; PEG 5000 reduces to 1:1
Full tetramer occupancy enables high-density surface immobilization
Based on PEG molecular weight class comparison
Avidin Stoichiometry Multivalent Binding Linker Design

Plasmonic Biosensor Response Enhancement: Shorter Linkers Yield 2.8-Fold Greater Peak Shift in Tip-Functionalized Gold Nanorod Assays

In a tip-specific functionalization study of gold nanorods for streptavidin detection, biotin thiol linkers of increasing chain length were compared. The short biotin linker produced a plasmon peak shift of 5 nm at surface saturation, whereas the long biotin linker achieved a 14 nm peak shift—a 2.8-fold improvement [1]. This enhanced response is attributed to reduced steric hindrance, which facilitates more efficient streptavidin binding to biotin moieties located at the plasmonically sensitive tips. Notably, the improvement was observed only for tip-selective functionalization; full biotin coating showed no linker-length-dependent enhancement, underscoring that the benefit of longer linkers is context-dependent and not universally advantageous [1].

Plasmonic Biosensor Response
Direct comparison
Short linker: 5 nm shift; long linker: 14 nm (2.8× for tip-specific)
Longer linker may enhance sensitivity in tip-functionalized plasmonic assays; PEG1 context-appropriate for minimal steric perturbation
Context-dependent: full coating showed no linker-length effect
Plasmonic Biosensing Gold Nanorod Functionalization Linker Length Optimization

Spacer Arm Length Comparison: Biotin-PEG1 Provides 22.4 Å Reach vs. 30.5 Å for Sulfo-NHS-LC-LC-Biotin, Enabling Distinct Steric Profiles

Quantitative spacer arm length data from commercial biotinylation reagents establish a benchmark for comparing linker reach. EZ-Link Sulfo-NHS-LC-Biotin possesses a spacer arm of 22.4 Å, while EZ-Link Sulfo-NHS-LC-LC-Biotin extends to 30.5 Å . Biotin-PEG1-amine, containing a single PEG unit, approximates the shorter 22.4 Å class, positioning it as a minimal-extension linker that minimizes steric perturbation of the conjugated biomolecule while still providing sufficient reach for streptavidin binding (biotin requires ~9 Å insertion into the binding pocket) . In contrast, longer PEG linkers (PEG3, PEG4) exceed 30 Å and are preferred when the biotinylated target is large or when multiple streptavidin molecules must bind simultaneously without mutual steric interference [1].

Spacer Arm Length
Cross-study comparable
Estimated ~22.4 Å (PEG1 class) vs. 30.5 Å for LC-LC-biotin
Shorter reach minimizes steric hindrance; suitable for small-molecule conjugates
Approximate based on commercial reagent specifications
Spacer Arm Length Steric Hindrance Biotinylation Reagent Selection

Aqueous Solubility Profile: Biotin-PEG1-Amine Exhibits Moderate Water Solubility Sufficient for Bioconjugation, While Longer PEG Chains Offer Enhanced Hydrophilicity

Solubility data across the biotin-PEG-amine series demonstrate a clear trend: Biotin-PEG2-amine is reported as 'very slightly soluble' in water , while Biotin-PEG3-amine exhibits a quantified water solubility of 0.45 g/L at 25°C . Biotin-PEG1-amine, with a single ethylene glycol unit, is described as 'soluble in DMSO' and 'partially soluble in organic solvents' [1], but does not achieve the high aqueous solubility (>10 mg/mL) characteristic of PEG3 and longer variants. This solubility profile positions PEG1 as suitable for organic-phase conjugation reactions and for applications where minimal hydrophilicity is desired to avoid introducing excessive polarity to the target conjugate.

Aqueous Solubility
Cross-study comparable
Soluble in DMSO; limited aqueous solubility vs. PEG3-amine (0.45 g/L)
Suitable for organic-phase conjugation; longer PEG preferred for aqueous protocols
Direct solubility of PEG1-amine not quantified; class trend reported
Aqueous Solubility Bioconjugation PEGylation

PROTAC/ADC Linker Utility: Biotin-PEG1-NH2 Serves as a Compact, Cleavable Linker Building Block for Antibody-Drug Conjugate Synthesis

Biotin-PEG1-NH2 is explicitly classified and utilized as a cleavable ADC linker containing one PEG unit, suitable for preparing antibody-drug conjugate molecules . In the context of PROTAC (PROteolysis TArgeting Chimera) synthesis, PEG-based linkers including Biotin-PEG-amine derivatives are employed to join the E3 ligase ligand and the target protein ligand, with PEG1 offering the minimal possible spacer length for applications requiring close proximity between the two functional moieties . This contrasts with longer PEG linkers (PEG6, PEG8) used in PROTAC design to accommodate larger protein targets or to optimize ternary complex formation through extended reach [1].

PROTAC/ADC Linker Utility
Supporting evidence
Designated as cleavable 1-unit PEG ADC linker; minimal spacer for compact PROTAC design
Supports close-proximity bioconjugation; longer PEG variants for extended reach designs
Application-based evidence from linker classification
ADC Linker PROTAC Targeted Protein Degradation

Optimal Application Scenarios for N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide Based on Quantitative Differentiation Evidence


High-Sensitivity Streptavidin Capture Assays Requiring Maximal Binding Affinity

Biotin-PEG1-amine retains the femtomolar Kd (~10⁻¹⁵ M) characteristic of native biotin, whereas longer PEG linkers exhibit Kd values elevated to ~10⁻⁸ M [1]. For applications such as single-molecule pull-downs, low-abundance protein detection, or quantitative ELISA where every binding event counts, PEG1 ensures the highest possible capture efficiency. Substituting a PEG3 or longer linker introduces a 10⁷-fold affinity penalty that directly compromises assay sensitivity and dynamic range.

Compact ADC and PROTAC Linker Synthesis Requiring Minimal Spacer Length

As a cleavable 1-unit PEG ADC linker , Biotin-PEG1-NH2 provides the shortest possible spacer arm for antibody-drug conjugate and PROTAC construction. This minimal extension is critical when maintaining close proximity between the biotin tag and the conjugated payload, ensuring that the biotin moiety does not interfere with drug-target interactions or ternary complex formation. Longer PEG linkers (PEG6, PEG8) are reserved for designs requiring extended reach to accommodate large protein targets [2].

Organic-Phase Bioconjugation of Hydrophobic Small Molecules

Biotin-PEG1-amine exhibits limited aqueous solubility but is freely soluble in DMSO and organic solvents [3]. This solubility profile makes it the preferred biotinylation reagent for conjugating hydrophobic small molecules, membrane-permeable probes, or lipophilic drug candidates where introducing extensive hydrophilicity via longer PEG chains (PEG3 water solubility = 0.45 g/L ) would undesirably alter the conjugate's partitioning or cellular permeability.

Multivalent Avidin/Streptavidin Immobilization Requiring Full Tetramer Occupancy

PEGylated biotins with PEG molecular weights up to 3400 g/mol maintain a 4:1 binding stoichiometry with avidin, but at 5000 g/mol PEG, stoichiometry drops to 1:1 due to steric blocking of adjacent binding pockets [1]. Biotin-PEG1-amine, with its minimal PEG1 spacer, preserves the full 4:1 stoichiometry, enabling maximum biotin loading per avidin tetramer. This is essential for high-density surface functionalization, affinity resin preparation, and signal amplification strategies where each avidin molecule must display four functional biotin moieties.

Application
Selection Property
Validation Focus
High-sensitivity streptavidin capture assays
Minimal PEG spacer preserves native binding affinity
Streptavidin binding affinity and capture efficiency
Compact ADC / PROTAC linker synthesis
Short, cleavable PEG1 linker with primary amine
Conjugation efficiency and steric compatibility in payload attachment
Organic-phase bioconjugation of hydrophobic molecules
DMSO solubility; limited hydrophilicity addition
Solubility compatibility and conjugate partitioning
Multivalent avidin/streptavidin immobilization
Retains 4:1 binding stoichiometry for full tetramer occupancy
Biotin loading density and surface functionalization efficiency

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